Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Description
Historical Development of Triazolo[1,5-a]Pyridine Scaffold
The triazolo[1,5-a]pyridine scaffold emerged in the late 20th century as a versatile heterocyclic system with applications in pharmaceuticals and agrochemicals. Early synthetic routes relied on cyclocondensation reactions, but advancements in transition-metal catalysis and oxidative cyclization have revolutionized access to this scaffold. For example, Li et al. (2016) developed a transition-metal-free method using iodine-mediated oxidative cyclization of aryl hydrazines and aldehydes, achieving gram-scale synthesis of triazolopyridines with broad substrate compatibility. Subsequent innovations, such as palladium-catalyzed direct arylation (Abarca et al., 2012), enabled selective functionalization at the C3 position, expanding the scaffold’s utility in drug design.
A critical milestone was the discovery of triazolopyridine derivatives as potent RORγt inverse agonists by Nakajima et al. (2020). Their work highlighted the metabolic stability of the triazolopyridine core, as evidenced by the absence of glutathione adducts in human hepatocyte studies, positioning it as a robust scaffold for oral therapeutics.
Table 1: Key Synthetic Methods for Triazolo[1,5-a]Pyridines
Significance of 7-Fluorinated Triazolopyridine Derivatives
Fluorination at the 7-position of the triazolopyridine ring introduces electronic and steric effects that enhance binding affinity and metabolic stability. The fluorine atom’s strong electron-withdrawing nature modulates the core’s π-electron density, improving interactions with hydrophobic protein pockets. For instance, ethyl 7-fluoro-triazolo[1,5-a]pyridine-2-carboxylate (CAS 1427429-66-0) exhibits a molecular formula of C₉H₈FN₃O₂, with the fluorine atom contributing to its logP value and bioavailability.
Fluorinated analogues are also less prone to oxidative metabolism due to the stability of the C–F bond, a property validated in studies on related fluoropyridines. This makes 7-fluoro derivatives attractive candidates for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical.
Importance of the 2-Carboxylate Functionality
The 2-carboxylate ester group in ethyl 7-fluoro-triazolo[1,5-a]pyridine-2-carboxylate serves as a versatile handle for further functionalization. Hydrolysis of the ethyl ester yields a carboxylic acid, which can be coupled with amines or reduced to alcohols, enabling the synthesis of prodrugs or bioactive conjugates. Additionally, the carboxylate group participates in hydrogen bonding, enhancing target engagement. For example, in TDP2 inhibitors, analogous carboxylate-containing triazolopyridines demonstrated improved enzymatic inhibition through polar interactions with catalytic residues.
Structural Features of Ethyl 7-Fluoro-Triazolo[1,5-a]Pyridine-2-Carboxylate
Research Evolution and Current Academic Interest
Recent studies focus on optimizing triazolopyridines for kinase inhibition and epigenetic modulation. Computational modeling has identified the 7-fluoro-2-carboxylate derivative as a promising scaffold for selective kinase inhibitors due to its planar geometry and hydrogen-bonding capacity. Additionally, advances in continuous-flow synthesis and photochemical reactions are being explored to improve the scalability of triazolopyridine production.
Current academic efforts also prioritize in silico screening to predict the bioactivity of fluorinated triazolopyridines, leveraging machine learning models trained on existing pharmacokinetic data. Collaborative initiatives between academia and industry aim to translate these findings into clinical candidates for oncology and inflammatory diseases.
Properties
IUPAC Name |
ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNTPCWORDYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=CC2=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired compound in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The triazole and pyridine rings in its structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues in the Triazolopyridine/Pyrimidine Family
The following table compares Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate with derivatives sharing the triazole-fused core but differing in substituents or heterocyclic systems:
Key Observations
Core Heterocycle Differences: Pyridine vs. pyrimidine cores influence electronic properties. Pyrimidine derivatives (e.g., 12f) exhibit higher melting points (268°C) compared to pyridine-based compounds, likely due to increased hydrogen bonding capacity from the additional nitrogen atom .
Substituent Effects: Halogenated Derivatives: Bromine (in Ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate) increases molecular weight and reactivity compared to fluorine, but may reduce metabolic stability due to larger atomic size .
Biological Activity: Triazolopyrimidine sulfonamides (e.g., ALS inhibitors) share conformational similarities with the target compound, suggesting analogous binding modes in herbicidal applications . Fluorine’s small size and high electronegativity may enhance membrane permeability compared to bulkier substituents like p-tolyl or morpholino groups .
Biological Activity
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in cancer research, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a triazole ring fused to a pyridine structure, which contributes to its diverse biological interactions. The presence of the fluorine atom is significant as it can enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can modulate enzyme activity and receptor signaling pathways:
- Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in cancer progression.
- Receptor Modulation : The compound's structure allows it to bind to specific receptors, influencing cellular responses.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- Results : It exhibited notable inhibition of cell proliferation with IC50 values indicating effective concentrations for therapeutic use.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HT-29 | 15.3 | Cell cycle arrest |
| A549 | 10.8 | Inhibition of ERK signaling pathway |
These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle modulation.
Comparative Studies
When compared to other triazolopyridine derivatives, this compound shows distinct advantages:
- Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate : This derivative has a trifluoromethyl group which alters its biological profile and may reduce its potency compared to the fluoro-substituted version.
- Indole Derivatives : While structurally different, indole derivatives share some biological activities with triazolopyridines; however, the unique combination of triazole and pyridine in this compound imparts distinct properties that enhance its anticancer potential.
Case Studies
In a notable study published in Frontiers in Chemistry, researchers synthesized various derivatives of triazolo-pyridines and assessed their biological activities. This compound was among the most potent compounds evaluated for anticancer properties due to its ability to inhibit key signaling pathways involved in tumor growth .
Q & A
Q. What are the recommended synthetic routes for Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate?
Answer: The synthesis of triazolopyridine derivatives typically involves microwave-assisted, catalyst-free reactions. For example, analogous compounds (e.g., bromo- and trifluoromethyl-substituted triazolopyridines) are synthesized via a transamidation mechanism between enaminonitriles and benzohydrazides under microwave irradiation . Key optimized conditions include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 120–140°C |
| Reaction Time | 30–60 minutes |
| Solvent | Ethanol or DMF |
| Yield | 70–85% (for analogues) |
This method aligns with green chemistry principles and is scalable for industrial applications. Fluorination at the 7-position may require adjusted precursors (e.g., fluoro-substituted enaminonitriles) and rigorous inert conditions to prevent dehalogenation .
Q. How is the structural characterization of this compound performed?
Answer: Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, H NMR of analogous compounds shows distinct peaks for triazole protons (δ 8.2–8.5 ppm) and ethyl ester groups (δ 1.3–1.5 ppm for CH, δ 4.3–4.5 ppm for CH) .
- X-ray Crystallography : Resolves bond lengths and angles. A related triazolopyrimidine derivative exhibited a triclinic crystal system (space group ) with bond angles consistent with aromatic heterocycles .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at 265.08 g/mol for the fluoro analogue) .
Q. What are the key physicochemical properties influencing its reactivity?
Answer: Critical properties include:
The fluorine atom enhances electronegativity, increasing metabolic stability and binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Answer: SAR studies focus on substituent effects:
- Fluorine at C7 : Enhances blood-brain barrier penetration in neuroprotective agents .
- Ethyl Ester at C2 : Modifies pharmacokinetics; hydrolysis to carboxylic acid improves water solubility .
Example SAR table for triazolopyridine derivatives:
| Substituent Position | Biological Activity (IC) | Key Finding |
|---|---|---|
| 7-Fluoro | 12 nM (JAK2 inhibition) | Improved selectivity vs. JAK1 |
| 7-Bromo | 45 nM (JAK2 inhibition) | Lower metabolic stability |
| 2-Carboxylate | 28 nM (CDK2 inhibition) | Enhanced aqueous solubility |
Fluorination at C7 reduces off-target effects compared to bulkier halogens (e.g., bromine) .
Q. How can contradictory data in enzyme inhibition assays be resolved?
Answer: Discrepancies often arise from assay conditions or enzyme isoforms. For example:
- JAK1 vs. JAK2 Selectivity : Use isoform-specific inhibitors (e.g |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
